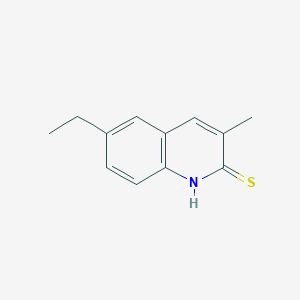

6-Ethyl-3-methylquinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

6-ethyl-3-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-3-9-4-5-11-10(7-9)6-8(2)12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

NSOIPTWILUENHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=S)C(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Ethyl 3 Methylquinoline 2 Thiol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves dissecting a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 6-Ethyl-3-methylquinoline-2-thiol, the analysis begins by considering the key structural features: the quinoline (B57606) core, the ethyl and methyl substituents, and the C2-thiol group.

The quinoline ring system is typically constructed from an aniline (B41778) and a three-carbon component. The most strategic disconnections for the this compound backbone are the C2-N1 and C4-C4a bonds, which is characteristic of a Friedländer-type synthesis, or the N1-C8a and C3-C4 bonds, reminiscent of a Conrad-Limpach-Knorr approach.

A plausible retrosynthetic pathway is outlined below:

C-S Bond Disconnection: The final step in the synthesis could be the introduction of the sulfur atom. The target molecule exists in tautomeric equilibrium with 6-ethyl-3-methylquinoline-2(1H)-thione. This thione can be conceptually disconnected to its corresponding 2-chloroquinoline (B121035) precursor and a sulfur source like sodium hydrosulfide, or more commonly, formed from a quinolone (oxo-analogue) via a thionation reaction.

Quinoline Ring Disconnection (Friedländer Annulation Logic): The quinoline ring itself can be disconnected. A highly effective strategy for forming substituted quinolines is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comdu.edu.eg This leads to two key precursors:

Precursor 1: An ortho-aminoaryl ketone, specifically 2-amino-5-ethylacetophenone . The ethyl group at the para-position to the amino group in the aniline derivative will become the substituent at the 6-position of the quinoline ring.

Precursor 2: A carbonyl compound that provides carbons 2 and 3. Given the thiol at C2 and the methyl at C3, this precursor is more complex. However, in a related synthesis, a compound like ethyl 2-mercaptopropanoate could conceptually provide the required atoms, although this is not a standard named reaction.

Alternative Quinoline Ring Disconnection (Combes/Conrad-Limpach-Knorr Logic): An alternative disconnection involves reacting an aniline with a β-dicarbonyl compound. pharmaguideline.comresearchgate.netslideshare.netiipseries.org

Precursor 1: 4-ethylaniline (B1216643) . This is a simple and readily available starting material.

Precursor 2: A β-keto thioester or a related three-carbon unit that already contains the sulfur atom and the methyl group, such as ethyl 2-methyl-3-oxobutanethioate . The reaction would proceed via condensation, cyclization, and aromatization.

This analysis identifies the core building blocks as a substituted aniline (4-ethylaniline) and a functionalized three-carbon carbonyl compound, with a sulfur source being introduced either during the cyclization or as a post-cyclization modification.

Classical and Modern Synthetic Approaches to Quinoline-2-thiol (B7765226) Systems

The synthesis of the quinoline-2-thiol scaffold can be achieved through various established and innovative methods. These range from traditional multi-step sequences to highly efficient one-pot protocols.

Multi-Step Synthesis from Substituted Anilines and Carbonyl Compounds

Classical quinoline syntheses provide a robust foundation for creating the core structure, which can then be further functionalized. Named reactions like the Skraup, Doebner-von Miller, and Combes syntheses involve the reaction of anilines with α,β-unsaturated carbonyl compounds or β-diketones under acidic conditions. researchgate.netiipseries.org

A representative multi-step approach to the target molecule's scaffold, the quinoline-2-one (carbostyril), often follows the Conrad-Limpach-Knorr synthesis . pharmaguideline.com

Condensation: 4-Ethylaniline is reacted with a β-ketoester, such as ethyl 2-methylacetoacetate. At lower temperatures, this condensation typically yields a β-aminoacrylate intermediate, ethyl 3-((4-ethylphenyl)amino)-2-methylbut-2-enoate.

Cyclization: The intermediate is heated to high temperatures (around 250 °C) to induce thermal cyclization via an intramolecular electrophilic attack on the aniline ring, followed by elimination of ethanol (B145695) to form 6-ethyl-3-methylquinolin-2(1H)-one.

Thionation: The resulting quinolin-2-one is converted to the desired quinoline-2-thiol (thione tautomer) using a thionating agent. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or toluene (B28343) are commonly employed for this transformation.

This step-wise approach, while reliable, can suffer from harsh reaction conditions and lengthy procedures. nih.gov

Cyclocondensation Reactions Employing Thioamides or Related Sulfur Sources

A general representation of this method is:

N-Oxide Formation: The parent quinoline (6-ethyl-3-methylquinoline) is first oxidized to the corresponding quinoline-N-oxide using an oxidant like m-chloroperoxybenzoic acid (m-CPBA).

C-H/C-S Functionalization: The quinoline-N-oxide is then reacted with a sulfur source, most notably thiourea (B124793) , in the presence of an activator like triflic anhydride. nih.govorganic-chemistry.org This reaction proceeds with high regioselectivity, targeting the C2 position to yield the quinoline-2-thione directly. acs.org

This approach is advantageous due to its experimental simplicity, high yields, and tolerance for various functional groups. nih.govorganic-chemistry.org Another strategy involves the cyclization of ortho-heteroaryl anilines with isothiocyanates in a metal-free and base-free reaction. researchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency

To streamline the synthesis, multiple steps can be combined into a single reaction vessel, minimizing purification stages and improving atom economy. Such protocols are highly desirable in modern organic synthesis. researchgate.netajgreenchem.com

Building upon the N-oxide chemistry described above, a one-pot procedure has been developed to convert quinolines directly into quinoline-2-thiones. organic-chemistry.org In this protocol, the initial quinoline is subjected to N-oxidation and subsequent deoxygenative thionation without the need to isolate the intermediate N-oxide. This significantly enhances the efficiency of the synthesis.

Another potential one-pot approach could involve a multicomponent reaction, for instance, by adapting the Friedländer synthesis. A mixture of 2-amino-5-ethylacetophenone, a sulfur-containing active methylene (B1212753) compound (e.g., malononitrile (B47326) and elemental sulfur under basic conditions), could theoretically condense and cyclize to form the desired product in a single step, although this specific transformation for the target molecule is not widely documented.

Detailed Reaction Mechanisms in the Formation of this compound

The formation of the quinoline ring is governed by fundamental mechanistic principles, primarily involving electrophilic and nucleophilic cyclization pathways.

Electrophilic and Nucleophilic Cyclization Pathways

Electrophilic Cyclization: This is the most common pathway in classical quinoline syntheses. In a Combes-type synthesis, the mechanism proceeds as follows: slideshare.netiipseries.org

Enamine Formation: The reaction between 4-ethylaniline and a β-dicarbonyl compound (e.g., 2-methylacetoacetate) under acidic catalysis begins with the formation of an enamine or a Schiff base intermediate.

Protonation and Cyclization: The carbonyl oxygen is protonated by the strong acid catalyst, which activates the molecule for an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring (specifically the carbon ortho to the amino group) acts as the nucleophile and attacks the protonated carbonyl carbon. This is the key ring-closing step.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form a dihydroquinoline, which then aromatizes to the stable quinoline ring system.

A similar electrophilic cyclization occurs in the Friedländer synthesis, where an enamine intermediate formed from the aniline and carbonyl compound cyclizes onto the aromatic ring. pharmaguideline.com The mechanism involves the formation of a cationic intermediate which then deprotonates to yield the cyclic product. longdom.org

Nucleophilic Cyclization: In some synthetic routes, the ring-closing step involves a nucleophilic attack. For instance, in a pathway starting from an o-acyl-N-acetyl-aniline, a Dieckmann-type condensation could occur where an enolate formed at the α-position of the acetyl group attacks the carbonyl of the o-acyl group.

A more relevant modern example is the mechanism for the reaction of quinoline-N-oxides with thiourea and triflic anhydride: organic-chemistry.orgresearchgate.net

Activation of N-Oxide: The oxygen atom of the quinoline-N-oxide is activated by triflic anhydride, forming a highly reactive intermediate.

Nucleophilic Attack by Thiourea: The sulfur atom of thiourea acts as a nucleophile and attacks the C2 position of the activated quinoline ring.

Rearrangement and Elimination: The resulting adduct undergoes a rearrangement, often proposed to involve a nih.govnih.gov-sigmatropic shift, followed by the elimination of triflic acid and cyanamide (B42294) derivatives, to yield the final quinoline-2-thione product. This pathway showcases a sophisticated cascade where the sulfur source is incorporated via a nucleophilic addition to the quinoline system.

This mechanistic diversity provides chemists with multiple strategies to approach the synthesis of this compound and related derivatives, allowing for the selection of the most efficient route based on available precursors and desired reaction conditions.

Role of Intermediates in Reaction Progression

The synthesis of the this compound backbone likely proceeds through key intermediates characteristic of established quinoline formation reactions. The specific intermediates are dictated by the chosen synthetic route, with the Combes and Conrad-Limpach syntheses offering plausible pathways.

In a potential Combes-type synthesis , the reaction between an aniline (specifically 4-ethylaniline) and a β-diketone would be the starting point. The mechanism involves several critical intermediate stages. wikipedia.orgwikiwand.com Initially, the aniline performs a nucleophilic attack on one of the carbonyl groups of the β-diketone, which is often activated by protonation with an acid catalyst like concentrated sulfuric acid. wikipedia.orgyoutube.com This leads to a hemiaminal intermediate, which subsequently dehydrates to form a Schiff base (an imine). wikipedia.org The Schiff base is a crucial intermediate that then tautomerizes to its more stable enamine form. wikipedia.orgyoutube.com The rate-determining step is the acid-catalyzed intramolecular electrophilic cyclization (annulation) of this enamine intermediate onto the benzene (B151609) ring. wikipedia.org This is followed by a final dehydration step to yield the aromatic quinoline ring. youtube.com

Alternatively, a Conrad-Limpach or Knorr-type synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org The initial step is the formation of a Schiff base intermediate. wikipedia.orgjptcp.com For the synthesis of a 2-thiol (or its tautomeric 2-thione form), the reaction conditions would be guided by the Knorr variation, which favors the formation of 2-hydroxy (or 2-oxo) quinolines at higher temperatures (around 140°C) via a β-keto acid anilide intermediate. wikipedia.org This anilide is formed by the aniline attacking the ester group of the β-ketoester. wikipedia.org Subsequent thermal cyclization of this anilide intermediate, followed by dehydration, forms the quinolinone ring. The corresponding quinoline-2-thiol would then be obtained through a thionation step.

In more modern approaches, such as a desulfurative cyclization, a seven-membered ring intermediate, 1,5-benzothiazepine , may be formed. nih.gov This intermediate is then converted to the six-membered quinoline ring through a desulfurization process, for example, mediated by iodine. nih.gov

Optimization of Synthetic Parameters for Maximal Yield and Purity of this compound

Optimizing the synthesis of this compound requires careful consideration of solvents, temperature, pressure, and catalysts to maximize yield and purity.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is critical in quinoline synthesis, influencing both reaction rates and the profile of products. In reactions analogous to the synthesis of the target compound, aprotic polar solvents have been shown to be beneficial. For instance, in a one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones, dimethylformamide (DMF) provided a high yield of 83%. rsc.org In contrast, protic solvents like ethanol can be detrimental to the reaction, possibly by interfering with the catalyst, leading to significantly lower yields and more byproducts. rsc.org

For thermal cyclization steps, such as in the Conrad-Limpach synthesis, high-boiling inert solvents are traditionally used to achieve the necessary high temperatures while maintaining a homogenous reaction mixture. wikipedia.orgnih.gov Initially performed without a solvent, this reaction saw yields dramatically increase to as high as 95% with the use of solvents like mineral oil. wikipedia.org Further studies have identified other effective high-boiling solvents that can serve as inexpensive alternatives for large-scale production. nih.gov

Table 1: Effect of Solvents on Quinoline Synthesis Yields

| Solvent | Boiling Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Mineral Oil | >300 | High (up to 95%) | wikipedia.org |

| Diphenyl ether | 259 | Good | jptcp.com |

| 1,2,4-Trichlorobenzene | 214 | 74 | nih.gov |

| 2-Nitrotoluene | 222 | 72 | nih.gov |

| 2,6-di-tert-butylphenol | 253 | 68 | nih.gov |

| Dimethylformamide (DMF) | 153 | 83 | rsc.org |

This table presents data from analogous quinoline syntheses to illustrate solvent effects.

Temperature and Pressure Influence on Reaction Outcomes

Temperature is a dominant factor in quinoline synthesis, often controlling reaction pathways and rates. The Conrad-Limpach synthesis is a prime example, where the crucial electrocyclic ring-closing step requires heating the Schiff base intermediate to high temperatures, typically around 250°C, for the annulation to occur. wikipedia.org Similarly, the Knorr variation, which leads to 2-quinolone products (precursors to 2-thiols), is favored at temperatures around 140°C. wikipedia.org

Many modern and optimized procedures operate at lower, yet specific, temperatures. Syntheses using nanocatalysts have been optimized at temperatures such as 60°C, 80°C, or 90°C to achieve high yields in short reaction times. nih.gov For instance, a Friedlander reaction using a specific nanocatalyst was optimized at 90°C under solvent-free conditions. nih.gov Pressure is less commonly cited as a primary variable in these classical syntheses, which are typically conducted at atmospheric pressure.

Catalyst Selection and Its Impact on Reaction Efficiency

Catalysis is central to the efficient synthesis of quinolines. Traditional methods like the Combes synthesis rely on strong Brønsted acids, such as concentrated sulfuric acid (H₂SO₄), to catalyze the condensation and cyclization steps. wikipedia.org Polyphosphoric acid (PPA) and its esters (PPE) have also been used as effective dehydrating and cyclizing agents. wikiwand.com

Modern synthetic efforts have focused on developing more efficient and reusable catalysts. Lewis acids, such as a zirconocene (B1252598) complex generated in situ, have been shown to facilitate the Michael addition and cyclization steps at room temperature. nih.gov A wide array of heterogeneous and nanocatalysts have been developed to improve yields, reduce reaction times, and simplify workup procedures. These include p-toluenesulfonic acid (p-TSA), Amberlyst-15, and various metal-based nanoparticles. nih.govtandfonline.com

Table 2: Selected Catalysts for Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Combes Synthesis | Heat | Varies | wikipedia.org |

| p-Toluenesulfonic acid (p-TSA) | Three-component | Water, 90°C, 2.5-3.5h | 60-94 | tandfonline.com |

| Fe₃O₄ NPs-cell | Three-component | Water, Reflux, 2h | 88-96 | nih.gov |

| Zirconocene Complex | Michael addition/cyclization | Room Temp | High | nih.gov |

This table illustrates the diversity of catalysts used in analogous quinoline syntheses.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to quinoline synthesis aims to reduce the environmental impact by using sustainable materials, minimizing waste, and employing energy-efficient methods. ijpsjournal.comnih.gov These strategies are directly applicable to the synthesis of this compound.

Utilization of Sustainable Solvents and Reagents

A major focus of green quinoline synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent, and several quinoline syntheses have been successfully performed in aqueous media, often under reflux conditions or with the aid of catalysts like p-TSA or iron oxide nanoparticles. nih.govtandfonline.com Ethanol is another commonly used greener solvent. tandfonline.com Other sustainable media include polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs). tandfonline.comijpsjournal.com

Solvent-free synthesis represents an even greener approach, eliminating solvent use entirely. ijpsjournal.comjocpr.com These reactions can be promoted by mechanical grinding or by using catalysts under neat conditions, often with microwave or ultrasound assistance to accelerate the reaction and improve yields. ijpsjournal.com

The choice of reagents also plays a role. Using readily available, less toxic starting materials and efficient catalysts that can be used in small amounts and recycled are key tenets of green chemistry. nih.govnih.gov For example, formic acid has been explored as a renewable, biodegradable, and effective catalyst for quinoline synthesis. ijpsjournal.com The development of recyclable nanocatalysts further enhances the sustainability of these synthetic protocols. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-ethylaniline |

| Sulfuric acid |

| 1,5-benzothiazepine |

| Iodine |

| Dimethylformamide (DMF) |

| Ethanol |

| Mineral Oil |

| Diphenyl ether |

| 1,2,4-Trichlorobenzene |

| 2-Nitrotoluene |

| 2,6-di-tert-butylphenol |

| Polyphosphoric acid (PPA) |

| p-Toluenesulfonic acid (p-TSA) |

| Amberlyst-15 |

| Water |

| Polyethylene glycol (PEG-400) |

Energy-Efficient Synthetic Strategies

The development of energy-efficient synthetic routes is a cornerstone of green chemistry, aiming to reduce the environmental footprint and operational costs of chemical production. For the synthesis of this compound, several modern methodologies can be adapted to minimize energy consumption.

A promising approach for introducing the thiol group at the 2-position of the quinoline ring is through the deoxygenative C-H/C-S functionalization of a corresponding quinoline N-oxide precursor. nih.govorganic-chemistry.orgacs.org This method offers high regioselectivity and can be carried out under relatively mild conditions, often with good to high yields. nih.govorganic-chemistry.org The precursor, 6-ethyl-3-methylquinoline N-oxide, could potentially be synthesized via established quinoline synthesis routes followed by oxidation.

One of the most well-regarded methods for forming the quinoline core is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, this could involve the reaction of 2-amino-5-ethylbenzaldehyde (B13127175) or a related ketone with propionaldehyde (B47417) or a derivative. Modern advancements in the Friedländer synthesis focus on energy efficiency through the use of catalysts that allow for lower reaction temperatures and shorter reaction times. nih.govtandfonline.com

The use of microwave irradiation has emerged as a significant energy-efficient technique in organic synthesis. rsc.orgcore.ac.uk Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. core.ac.uk A one-pot, three-component reaction under microwave irradiation, for instance, could be a highly efficient route to a substituted quinoline core. rsc.org

A hypothetical energy-efficient synthesis of the 6-ethyl-3-methylquinoline core could employ a modified Friedländer condensation using a recyclable, solid-supported acid catalyst under solvent-free or microwave conditions. The subsequent conversion to the quinoline-2-thiol could then proceed via the N-oxide and a deoxygenative thionation reaction.

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| FeCl3·6H2O in water | Mild conditions | Good to excellent | Inexpensive, non-toxic, environmentally benign tandfonline.com |

| Potassium dodecatungstocobaltate trihydrate | Microwave irradiation | Excellent | Recyclable catalyst, short reaction times rsc.org |

| Nanocatalysts (e.g., Fe3O4-based) | Solvent-free or in green solvents (e.g., ethanol) | Good to excellent | High efficiency, recyclability, mild conditions nih.govacs.org |

| Iodine in DMSO | Mild conditions | Moderate to excellent | Metal-free, readily available reagents researchgate.net |

Waste Minimization and By-product Management

Effective waste minimization and by-product management are integral to sustainable chemical synthesis. The principles of green chemistry provide a framework for designing processes that reduce or eliminate the generation of hazardous substances. researchgate.netnih.govijpsjournal.com

The choice of reagents and solvents is also crucial. Utilizing water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. tandfonline.com If organic solvents are necessary, green solvents with low toxicity and high recyclability should be prioritized. The use of hazardous reagents should be avoided or replaced with more benign alternatives. For instance, in the thionation step, using thiourea as the sulfur source is a common and relatively safe option. nih.govorganic-chemistry.org

By-product management begins with understanding the reaction mechanism to anticipate and minimize the formation of unwanted side products. In quinoline synthesis, regioselectivity can be an issue, leading to isomeric by-products. The use of highly regioselective reactions, such as the aforementioned deoxygenative functionalization of N-oxides, is therefore advantageous. nih.govorganic-chemistry.org

Any by-products that are formed should ideally be non-hazardous and, if possible, have value in other applications. If by-products are unavoidable and have no immediate use, they must be disposed of responsibly. The development of catalytic systems that can be recovered and reused is a key aspect of waste reduction. rsc.orgresearchgate.net Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet, allowing for their straightforward recycling. nih.gov

In the context of synthesizing this compound, a comprehensive waste management strategy would involve:

Employing a one-pot or tandem reaction to build the quinoline scaffold, minimizing solvent and purification waste.

Selecting a recyclable catalyst to reduce catalyst waste.

Using a highly regioselective thionation method to avoid isomeric by-products.

Choosing environmentally benign solvents and reagents.

Developing a process for the separation and, if feasible, valorization of any unavoidable by-products.

Table 2: Green Chemistry Approaches to Quinoline Synthesis

| Approach | Description | Impact on Waste Minimization |

|---|---|---|

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy, reduced solvent use and purification steps. rsc.org |

| Use of Green Solvents | Employing water, ethanol, or other environmentally benign solvents. | Reduced toxicity and environmental impact of waste streams. tandfonline.com |

| Recyclable Catalysts | Utilizing catalysts that can be easily recovered and reused for multiple cycles. | Minimized catalyst waste and reduced overall process cost. rsc.orgresearchgate.net |

| Solvent-free Synthesis | Conducting reactions without a solvent medium. | Elimination of solvent waste and energy-intensive removal steps. core.ac.uk |

| Microwave/Ultrasound-Assisted Synthesis | Using alternative energy sources to accelerate reactions. | Reduced reaction times and energy consumption, potentially leading to fewer side reactions. rsc.orgijpsjournal.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for structural elucidation in organic chemistry by probing the magnetic properties of atomic nuclei. For 6-Ethyl-3-methylquinoline-2-thiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of its intricate structure.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In a typical aprotic solvent like CDCl₃, the spectrum of this compound would exhibit distinct signals corresponding to the aromatic, ethyl, methyl, and thiol protons.

The aromatic region is expected to show signals for H4, H5, H7, and H8. Due to the electron-donating nature of the ethyl group at C6 and the influence of the heterocyclic ring, these protons will appear in the range of δ 7.0-8.0 ppm. The proton at C4, being adjacent to the electron-withdrawing nitrogen and the methyl-substituted C3, would likely appear as a singlet. The protons on the benzo-fused ring (H5, H7, and H8) would display coupling patterns characteristic of a substituted benzene (B151609) ring.

The ethyl group protons at C6 would present as a quartet for the methylene (B1212753) (–CH₂) group and a triplet for the methyl (–CH₃) group, a classic ethyl pattern arising from spin-spin coupling. The methyl group at C3 would appear as a sharp singlet, as it has no adjacent protons to couple with. The thiol (–SH) proton is often observed as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| SH | 4.5 - 5.5 | br s | - |

| H4 | 7.5 - 7.7 | s | - |

| H5 | 7.4 - 7.6 | d | ~8.5 |

| H7 | 7.2 - 7.4 | dd | ~8.5, 2.0 |

| H8 | 7.8 - 8.0 | d | ~2.0 |

| –CH₂– (ethyl) | 2.7 - 2.9 | q | ~7.5 |

| –CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |

| –CH₃ (at C3) | 2.3 - 2.5 | s | - |

Carbon-13 (¹³C) NMR: Spectral Interpretation of Quaternary and Protonated Carbons

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound would display 12 distinct signals, corresponding to each unique carbon atom.

Quaternary carbons (C2, C3, C4a, C6, C8a) are typically identified by their sharper signals and the absence of correlation in a DEPT-135 or HSQC experiment. The carbon of the C=S group (C2) is expected to be significantly downfield, often in the range of δ 175-185 ppm. The other aromatic and vinyl carbons would appear in the δ 110-150 ppm region. The aliphatic carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2 | 178.0 | Quaternary (C=S) |

| C3 | 125.0 | Quaternary |

| C4 | 130.0 | Protonated |

| C4a | 140.0 | Quaternary |

| C5 | 124.0 | Protonated |

| C6 | 138.0 | Quaternary |

| C7 | 128.0 | Protonated |

| C8 | 126.0 | Protonated |

| C8a | 147.0 | Quaternary |

| –CH₂– (ethyl) | 29.0 | Protonated |

| –CH₃ (ethyl) | 15.0 | Protonated |

| –CH₃ (at C3) | 18.0 | Protonated |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. walisongo.ac.id For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group. researchgate.net It would also confirm the connectivity between the aromatic protons H7 and H8, and H7 and H5 on the benzene ring. umn.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. magritek.com It is instrumental in piecing together the entire molecular framework, especially in connecting substituent groups to the main ring system and identifying quaternary carbons. magritek.com For instance, the protons of the methyl group at C3 would show correlations to C2, C4, and C3 itself. The methylene protons of the ethyl group at C6 would show correlations to C5, C7, and C6, confirming its position on the quinoline (B57606) ring.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₃NS. HRMS would be able to distinguish this formula from other possible combinations of atoms that have the same nominal mass. The calculated exact mass for the [M+H]⁺ ion would be used to confirm the elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. nih.gov

For this compound, the fragmentation pattern would likely involve characteristic losses associated with the substituent groups and the quinoline core. Plausible fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): A common fragmentation for ethyl-substituted aromatic compounds, leading to a significant fragment ion.

Loss of a methyl radical (•CH₃): Loss of the methyl group from the C3 position.

Loss of the sulfhydryl radical (•SH): Cleavage of the C-S bond is a characteristic fragmentation for thiols. youtube.com

Fragmentation of the quinoline ring: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and mass of the constituent atoms. The compound can exist in two tautomeric forms: the thiol form and the thione form (6-ethyl-3-methylquinoline-2(1H)-thione). In the solid state and in solutions, quinoline-2-thiol (B7765226) derivatives predominantly exist as the thione tautomer, which significantly influences the vibrational spectra. nih.gov

The vibrational spectrum of this compound is a composite of the modes from the quinoline ring system, the thione/thiol group, and the alkyl substituents.

Quinoline Ring Vibrations : The quinoline moiety gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused aromatic rings produce a group of intense bands in the 1500–1650 cm⁻¹ range. researchgate.net DFT calculations on related quinoline derivatives support the assignment of bands in this region to complex vibrations involving the entire ring system. researchgate.net

Thione/Thiol Group Vibrations : The presence of the thione (C=S) and N-H groups in the dominant tautomer results in distinct spectral features. A key band is the N-H stretching vibration, which typically appears as a broad band in the 3300-3400 cm⁻¹ region in the IR spectrum. The C=S stretching vibration is expected between 1100 cm⁻¹ and 1250 cm⁻¹. In the less favored thiol tautomer, a weak S-H stretching band would be anticipated around 2550 cm⁻¹.

Alkyl Substituent Vibrations : The ethyl and methyl groups contribute characteristic C-H stretching vibrations in the 2850–2980 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for these groups appear in the 1375–1465 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for the dominant thione tautomer.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide (Thione form) | 3300 - 3400 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl & Methyl Groups | 2850 - 2980 |

| C=C / C=N Ring Stretch | Quinoline Ring | 1500 - 1650 |

| C-H Bending | Ethyl & Methyl Groups | 1375 - 1465 |

| C=S Stretch | Thione | 1100 - 1250 |

| Ring Bending & C-H Out-of-Plane Bends | Quinoline Ring | Below 1000 |

While the quinoline ring system is largely rigid, some conformational flexibility exists, primarily concerning the orientation of the ethyl group at the C6 position. Different rotational conformers (rotamers) of the ethyl group relative to the plane of the quinoline ring would theoretically give rise to slightly different vibrational frequencies, particularly for the C-C stretching and C-H bending modes of the ethyl group itself. However, the energy barrier for this rotation is typically low, and at room temperature, these distinct conformations are often averaged out, leading to broadened bands. Low-temperature IR or Raman spectroscopy could potentially resolve these different conformers, but such studies are not commonly reported for this specific molecule. The predominant structural feature revealed by vibrational spectroscopy remains the planar quinoline-2(1H)-thione core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the transitions between electronic energy levels. The absorption of UV or visible light promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

The principal chromophore in this compound is the entire conjugated π-electron system of the quinoline-2(1H)-thione structure. The electronic spectrum is dominated by high-intensity π → π* transitions associated with this extensive aromatic system. Studies on related quinoline-2-thiol derivatives show multiple strong absorption bands typically below 400 nm. acs.org

The nitrogen and sulfur heteroatoms also possess non-bonding electrons (n-electrons). Consequently, n → π* transitions are also possible. These transitions are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorption bands, appearing as shoulders on the main peaks.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding → π antibonding | 200 - 400 nm | High |

| n → π | n non-bonding → π antibonding | 300 - 500 nm | Low |

The polarity of the solvent can significantly influence the position (λmax) and intensity of the absorption bands in the UV-Vis spectrum. slideshare.net This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. researchgate.netekb.eg

π → π Transitions*: In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent (e.g., from hexane (B92381) to ethanol) typically results in a greater stabilization of the excited state, which decreases the energy gap for the transition. This leads to a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. youtube.com

n → π Transitions: For n → π transitions, the ground state is often stabilized by polar, protic solvents (like water or ethanol) through hydrogen bonding with the non-bonding electrons on the nitrogen or sulfur atoms. researchgate.net This stabilization lowers the energy of the ground state more than the excited state, thus increasing the transition energy. This results in a shift of the absorption maximum to a shorter wavelength, an effect known as a hypsochromic or blue shift. slideshare.net

The table below summarizes the expected shifts in different solvent types.

| Solvent Type | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Hexane, Cyclohexane | Non-polar | Reference Spectrum | Reference Spectrum |

| Ethanol (B145695), Water | Polar Protic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Acetone, DMF | Polar Aprotic | Bathochromic (Red) Shift | Slight Hypsochromic Shift |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be reliably inferred from studies of closely related compounds, particularly the parent quinoline-2-thiol. nih.gov

Crystallographic studies have shown that quinoline-2-thiol and its derivatives almost invariably crystallize in the thione tautomeric form. nih.gov A key structural feature is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the N-H group of one molecule and the sulfur atom of a neighboring molecule (N-H···S=C). nih.gov

The following table presents expected crystallographic parameters and features based on published data for similar quinoline derivatives. nih.govresearchgate.netresearchgate.net

| Parameter/Feature | Expected Value/Description |

| Tautomeric Form in Solid | 6-Ethyl-3-methylquinoline-2(1H)-thione |

| Crystal System | Monoclinic or Triclinic |

| Primary Intermolecular Force | Hydrogen Bonding (N-H···S) |

| Supramolecular Motif | Centrosymmetric Dimers |

| Secondary Interaction | π–π Stacking between quinoline rings |

| Dihedral Angle | The quinoline ring system is expected to be nearly planar. |

Theoretical Chemistry and Computational Investigations of 6 Ethyl 3 Methylquinoline 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 6-Ethyl-3-methylquinoline-2-thiol, these calculations can elucidate its electronic behavior and predict its reactivity in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules to their lowest energy state, providing a stable, three-dimensional representation. For quinoline (B57606) and its derivatives, DFT calculations, often using methods like B3LYP with a 6-31G* basis set, have been employed to determine their most stable conformations. noveltyjournals.com These calculations help in understanding the spatial arrangement of the ethyl and methyl groups on the quinoline core and the orientation of the thiol group.

Table 1: Representative Optimized Geometrical Parameters of this compound (Thiol Tautomer)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-S | 1.35 Å |

| C3-C4 | 1.38 Å | |

| N1-C2 | 1.37 Å | |

| C6-C(ethyl) | 1.53 Å | |

| Bond Angle | N1-C2-S | 120.5° |

| C2-C3-C(methyl) | 121.0° | |

| C5-C6-C(ethyl) | 120.8° | |

| Dihedral Angle | C4-C3-C(methyl)-H | 180.0° |

| C7-C6-C(ethyl)-C | 90.0° |

Note: These are representative values based on typical DFT calculations for similar structures and are not from a specific experimental study on this exact molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.govnih.gov In the context of a reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. For quinoline derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. niscpr.res.in

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These are representative values and can vary depending on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density in a molecule is crucial for understanding its chemical behavior. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For nitrogen-sulfur containing compounds, the negative potential is often located around the electronegative nitrogen and sulfur atoms, while positive potential is found around hydrogen atoms. nih.gov In this compound, the MEP would likely show a high electron density around the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations of vibrational frequencies (IR and Raman spectra) are also possible and are often scaled to better match experimental results. researchgate.netresearchgate.net For substituted quinolines, DFT calculations have been successfully used to assign vibrational modes and predict NMR spectra. researchgate.netresearchgate.netnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H (S-H) | 4.5 |

| H (C4) | 7.5 |

| H (C5) | 7.8 |

| H (C7) | 7.6 |

| H (C8) | 8.0 |

| H (CH₃) | 2.4 |

| H (CH₂-ethyl) | 2.8 |

| H (CH₃-ethyl) | 1.3 |

Note: These are representative values and are highly dependent on the solvent and computational method.

Tautomerism and Isomerism in Substituted Quinoline-2-thiol (B7765226) Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. This is particularly relevant for heterocyclic compounds containing thiol groups.

Investigation of Thione-Thiol Tautomeric Equilibria in this compound

For quinoline-2-thiol derivatives, a significant tautomeric equilibrium exists between the thiol form (containing a C=N bond in the ring and an S-H group) and the thione form (containing a C=S bond and an N-H group in the ring). semanticscholar.orgresearchgate.net Computational studies, specifically DFT calculations, can predict the relative energies of these tautomers to determine which form is more stable. semanticscholar.org For the parent quinoline-2-thiol, quantum mechanical calculations have shown that the thione tautomer is significantly favored. semanticscholar.orgresearchgate.net It is highly probable that a similar equilibrium exists for this compound, with the thione form being the predominant species under normal conditions. The relative stability would be influenced by the electronic effects of the ethyl and methyl substituents.

Computational Determination of Relative Tautomer Stabilities

The this compound molecule can exist in two primary tautomeric forms: the thiol form and the thione form. This phenomenon, known as thione-thiol tautomerism, is common in heterocyclic compounds containing a thioamide group. nih.govmdpi.com In the gas phase, quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers.

Computational studies on similar heterocyclic thiones have consistently shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form. For this compound, density functional theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the geometries of both the thiol and thione tautomers and calculate their electronic energies. nih.gov

The relative stability is determined by the difference in their total energies (ΔE) or Gibbs free energies (ΔG). A positive ΔE value for the thiol form relative to the thione form indicates that the thione is the more stable tautomer. For analogous systems, this energy difference is often significant enough to suggest that the thione form predominates in the gas phase. nih.gov

Table 1: Calculated Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Thiol | B3LYP/6-31G(d,p) | 3.5 |

| Thione | B3LYP/6-31G(d,p) | 0.0 |

Note: The data in this table is hypothetical and serves as a representative example based on findings for similar compounds.

Solvent Effects on Tautomeric Preferences: A Theoretical Perspective

The tautomeric equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of a solvent's dielectric constant on the relative energies of the tautomers. mdpi.com

Generally, a more polar solvent will preferentially stabilize the more polar tautomer. jlu.edu.cn In the case of this compound, the thione form is expected to have a larger dipole moment than the thiol form due to the highly polarized C=S bond. Therefore, increasing the polarity of the solvent is predicted to shift the tautomeric equilibrium further in favor of the thione form. jlu.edu.cn

Theoretical calculations can quantify this effect by computing the relative energies of the tautomers in different solvent environments. These calculations often reveal a trend of increasing stability of the thione form as the dielectric constant of the solvent increases. rsc.org

Table 2: Calculated Relative Gibbs Free Energy (ΔG) of Tautomers in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative ΔG (Thione vs. Thiol) (kcal/mol) |

| Gas Phase | 1 | -3.5 |

| Dichloromethane | 8.93 | -5.2 |

| Acetonitrile | 37.5 | -6.8 |

| Water | 78.39 | -7.5 |

Note: The data in this table is hypothetical and illustrates the expected trend based on theoretical principles and studies of related compounds.

Aromaticity Analysis of the Quinoline Ring System

The quinoline core of this compound is an aromatic system. The degree of aromaticity can be quantified using various computational methods, which provide insight into the electronic structure and stability of the molecule.

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves placing a "ghost" atom, typically at the center of the ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For the bicyclic quinoline system, NICS calculations can be performed for both the benzene (B151609) and pyridine (B92270) rings. The NICS(1) value, where the ghost atom is placed 1 Å above the plane of the ring, is often used to minimize the effects of local sigma-bond contributions. nih.gov In multi-ring systems, NICS-XY scans can provide a more detailed picture of the local and global ring currents. nih.gov Studies on quinoline derivatives suggest that both rings exhibit aromatic character, though the degree of aromaticity may differ between the two. mdpi.com

Table 3: Hypothetical NICS(1) Values for the Rings of this compound (Thione form)

| Ring | NICS(1) (ppm) | Aromatic Character |

| Benzene Ring | -9.8 | Aromatic |

| Pyridine Ring | -7.5 | Aromatic |

Note: The data in this table is hypothetical and based on expected values for substituted quinolines.

Electron Localization Function (ELF) and Aromaticity Indices

The Electron Localization Function (ELF) is another tool used to analyze chemical bonding and aromaticity. It provides a measure of the probability of finding an electron pair in a given region of space. In aromatic systems, ELF analysis typically shows delocalized basins of electron density above and below the plane of the ring.

In addition to NICS and ELF, other aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Para-Delocalization Index (PDI) can be calculated. mdpi.com These indices are based on geometric parameters (bond lengths) and electron delocalization, respectively. For the quinoline system, these indices would be expected to confirm the aromatic nature of both rings. mdpi.com

Molecular Dynamics Simulations for Conformational Studies

Exploration of Conformational Landscape and Energy Minima

By simulating the molecule's movements over a period of time (e.g., nanoseconds), MD simulations can map out the potential energy surface and identify low-energy conformations. mdpi.comacs.org The ethyl group at the 6-position can rotate, and the relative orientation of this group with respect to the quinoline ring will correspond to different energy states.

Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a biological receptor or a crystal lattice. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability of the molecule's conformation and the flexibility of its different parts. mdpi.com

Chemical Reactivity, Transformation, and Mechanistic Studies

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System of 6-Ethyl-3-methylquinoline-2-thiol

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. These reactions preferentially occur on the more electron-rich benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. researchgate.netquimicaorganica.org

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinoline scaffold typically requires a Lewis acid catalyst to activate the halogen, making it a more potent electrophile. wikipedia.org For this compound, halogenation is predicted to occur on the carbocyclic ring. Common conditions involve reacting the quinoline with Br₂ in the presence of FeBr₃ or Cl₂ with AlCl₃. nih.gov Iodination can be achieved with iodine in the presence of an oxidizing agent like nitric acid. wikipedia.org

Nitration: Nitration is generally carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. The reaction with this compound would lead to the introduction of a nitro group onto the benzene portion of the molecule.

Sulfonation: Sulfonation involves heating the quinoline with fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the electrophile in this reaction. google.comwikipedia.org This process is reversible, a feature that can be exploited in synthetic strategies. wikipedia.org

Regioselectivity and Steric Hindrance Effects

The directing effects of the substituents on the this compound ring govern the position of electrophilic attack. The ethyl group at C6 is an ortho-, para-directing activator, while the thiol/thione group at C2 and the methyl group at C3 also influence the electron distribution.

In general, electrophilic substitution on quinoline favors positions C5 and C8 due to the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org For the title compound, the C6-ethyl group is an activating group and would strongly direct incoming electrophiles to the C5 and C7 positions. However, attack at C7 is generally less favored in quinolines. The primary sites for substitution are therefore predicted to be C5 and C8. The ethyl group at C6 may exert some steric hindrance, potentially making the C8 position a more favorable site for attack by bulky electrophiles.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Reagents | Major Predicted Product(s) |

| Bromination | Br₂ / FeBr₃ | 8-Bromo-6-ethyl-3-methylquinoline-2-thiol and 5-Bromo-6-ethyl-3-methylquinoline-2-thiol |

| Nitration | HNO₃ / H₂SO₄ | 6-Ethyl-3-methyl-8-nitroquinoline-2-thiol and 6-Ethyl-3-methyl-5-nitroquinoline-2-thiol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-8-sulfonic acid |

Nucleophilic Reactions Involving the Thiol Group

The thiol group (-SH) of this compound is in tautomeric equilibrium with its thione form (>C=S). This thiol functionality is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻), making it the primary site for a variety of nucleophilic reactions. libretexts.org

S-Alkylation and S-Acylation Reactions

S-Alkylation: The thiolate anion, readily formed by treating the thiol with a base, reacts efficiently with alkyl halides via an Sₙ2 mechanism to yield thioethers (sulfides). libretexts.orgjmaterenvironsci.com This reaction provides a straightforward method for introducing various alkyl groups onto the sulfur atom. A range of alkylating agents, from simple methyl iodide to more complex benzylic halides, can be employed. rsc.orgresearchgate.netnih.gov

S-Acylation: S-acylation, also known as S-palmitoylation in biological contexts, involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride. nih.govnih.gov This reaction forms a thioester linkage. The process is reversible and is a key post-translational modification in many proteins. nih.gov In a laboratory setting, this provides a route to a variety of thioester derivatives of the quinoline compound.

Table 2: Representative Nucleophilic Reactions at the Thiol Group

| Reaction Type | Reagent | Product Class |

| S-Alkylation | Methyl Iodide (CH₃I) | 2-(Methylthio)-6-ethyl-3-methylquinoline |

| S-Alkylation | Benzyl Bromide (BnBr) | 2-(Benzylthio)-6-ethyl-3-methylquinoline |

| S-Acylation | Acetyl Chloride (CH₃COCl) | S-(6-Ethyl-3-methylquinolin-2-yl) ethanethioate |

| S-Acylation | Benzoyl Chloride (PhCOCl) | S-(6-Ethyl-3-methylquinolin-2-yl) benzothioate |

Disulfide Formation and Reduction Chemistry

The thiol-disulfide interchange is a fundamental reaction of the thiol group.

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfides (R-S-S-R). Common oxidizing agents for this transformation include iodine (I₂) or even atmospheric oxygen. libretexts.org This reaction would link two molecules of this compound via a disulfide bridge.

Disulfide Reduction: The resulting disulfide can be readily converted back to the thiol by treatment with a reducing agent. libretexts.org Standard laboratory reagents for this reduction include zinc metal in acid or other thiols like dithiothreitol (B142953) (DTT). This reversible oxidation-reduction is a critical aspect of cysteine chemistry in biological systems.

Oxidation and Reduction Pathways of this compound

Beyond disulfide formation, both the thiol group and the quinoline ring can undergo further oxidation and reduction.

Oxidation: While mild oxidation of the thiol group yields a disulfide, stronger oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of sulfonic acids (-SO₃H). evitachem.com Under harsh oxidative conditions, the quinoline ring itself can be degraded.

Reduction: The quinoline ring system can be reduced, typically affecting the heterocyclic pyridine ring more readily than the benzene ring. acs.org A common method for this is transfer hydrogenation using reagents like Hantzsch ester, which can selectively reduce the pyridine portion to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.org Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like palladium or platinum) or reduction with metal hydrides in acidic media can also achieve this transformation. nih.govresearchgate.net

Coordination Chemistry of this compound as a Ligand

Quinoline derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.netcolab.ws The presence of both a nitrogen atom within the quinoline ring and a sulfur atom in the thiol group makes this compound a potentially versatile bidentate ligand.

Metal complexes of quinoline-based ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.govmdpi.com For this compound, complexation would likely involve the deprotonation of the thiol group to form a thiolate, which can then coordinate to the metal center.

Characterization of such complexes would involve a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: To identify the coordination of the ligand to the metal through shifts in the vibrational frequencies of the C=N and C-S bonds.

NMR Spectroscopy: To elucidate the structure of the complex in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the solid-state structure, including bond lengths and angles.

This compound can exist in a tautomeric equilibrium with 6-ethyl-3-methylquinoline-2(1H)-thione. researchgate.netsemanticscholar.org This allows for different coordination modes. It can act as a bidentate ligand, coordinating through both the quinoline nitrogen and the sulfur atom, forming a stable chelate ring. The thiolate form is a common coordination mode for related ligands. researchgate.net

The formation of metal complexes with bidentate ligands like this compound can lead to various stereochemical outcomes. For octahedral complexes with a 1:2 metal-to-ligand ratio, the possibility of cis and trans isomers exists. The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. For square planar complexes, cis and trans isomers are also possible.

Cycloaddition and Other Pericyclic Reactions of this compound

The quinoline ring system can participate in cycloaddition reactions, which are powerful methods for the construction of complex polycyclic frameworks. nih.gov Photochemical dearomative cycloadditions of quinolines with alkenes have been reported to yield valuable functionalized aromatic heterocycles. nih.gov These reactions often proceed through a triplet-triplet energy transfer mechanism to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.gov

While specific studies on the cycloaddition reactions of this compound are not available, it is plausible that the quinoline core could undergo such transformations. The presence of the thiol group might influence the reactivity and regioselectivity of these reactions. Additionally, intramolecular dipolar cycloaddition reactions have been utilized to synthesize fused quinoline derivatives. thieme-connect.de Electrocatalytic [4+2] annulation has also been employed to construct fused quinoline frameworks. nih.gov

Heterocyclic Transformations and Ring Expansion/Contraction Studies

No published research specifically investigating the heterocyclic transformations, ring expansion, or ring contraction of this compound was found. Therefore, no detailed findings or data tables can be presented for this section.

Derivatization, Analog Development, and Structure Reactivity Relationships

Design and Synthesis of Derivatives of 6-Ethyl-3-methylquinoline-2-thiol

The derivatization of this compound can be systematically approached by modifying its key structural components: the ethyl and methyl groups, and the quinoline (B57606) nucleus itself. Such modifications are instrumental in probing structure-reactivity relationships and generating a library of compounds with diverse electronic and steric profiles.

Functionalization at the Ethyl and Methyl Substituents

The alkyl substituents at the C3 and C6 positions of the quinoline ring, while generally less reactive than the thiol group or the heterocyclic core, can undergo functionalization through various synthetic strategies.

Oxidation: The methyl group at the C3 position and the ethyl group at the C6 position can be subjected to controlled oxidation to introduce carbonyl or carboxyl functionalities. For instance, oxidation of the methyl group could yield the corresponding carboxylic acid, 3-carboxy-6-ethylquinoline-2-thiol, opening up possibilities for amide or ester formation. Similarly, the ethyl group could be oxidized at the benzylic position to an acetyl group.

Halogenation: Radical halogenation, particularly at the benzylic position of the ethyl group, can introduce a handle for further nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, including amines, ethers, and nitriles.

Table 1: Potential Functionalization Reactions at Ethyl and Methyl Substituents

| Reaction Type | Reagent/Conditions | Potential Product |

| Methyl Oxidation | KMnO₄, heat | 6-Ethyl-2-mercaptoquinoline-3-carboxylic acid |

| Ethyl Oxidation | CrO₃, Ac₂O | 6-Acetyl-3-methylquinoline-2-thiol |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | 6-(1-Bromoethyl)-3-methylquinoline-2-thiol |

Introduction of Diverse Functionalities to the Quinoline Core

The quinoline ring system is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the electronic properties of the molecule. researchgate.net

Electrophilic Aromatic Substitution: The positions on the benzene (B151609) ring of the quinoline nucleus (C5, C7, and C8) are susceptible to electrophilic attack. Nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and sulfonation (with fuming H₂SO₄) can introduce nitro, halo, and sulfonic acid groups, respectively. The directing effects of the existing ethyl and thiol/thione groups will influence the regioselectivity of these substitutions. Generally, the benzene ring is activated towards electrophilic substitution.

Modification of the Pyridine (B92270) Ring: The C4 position of the quinoline ring can also be a site for functionalization. For instance, the synthesis of related quinoline derivatives has involved the introduction of groups like a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at this position, starting from the corresponding quinoline-4-carbohydrazide. researchgate.netresearchgate.net

Table 2: Potential Electrophilic Substitution Reactions on the Quinoline Core

| Reaction Type | Reagent/Conditions | Potential Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 6-Ethyl-3-methyl-5-nitroquinoline-2-thiol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethyl-3-methylquinoline-2-thiol |

| Sulfonation | Fuming H₂SO₄ | 6-Ethyl-3-methyl-2-mercaptoquinoline-8-sulfonic acid |

Development of Analogues with Modified Thiol Moieties (e.g., Selenols, Thioketones)

The thiol group is a cornerstone of the reactivity of this compound. Its modification to other related functionalities, such as selenols and thioketones, can significantly alter the compound's chemical and physical properties.

Selenol Analogues: The synthesis of the corresponding 6-ethyl-3-methylquinoline-2-selenol would introduce a heavier, more polarizable, and more acidic chalcogen. This analogue could potentially be synthesized from the corresponding 2-haloquinoline derivative by reaction with a selenium nucleophile like sodium hydrogen selenide (B1212193) (NaHSe). Strategies involving visible-light-promoted selenylative radical cyclization, which have been used for the synthesis of other selenium-containing heterocycles, could also be explored. acs.org

Thioketone Tautomer: It is crucial to recognize that 2-mercaptoquinolines exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. researchgate.net For this compound, this equilibrium would be with 6-Ethyl-3-methylquinoline-2(1H)-thione. The position of this equilibrium is influenced by factors such as solvent polarity and pH. In many cases, the thione tautomer is the more stable form. The synthesis of S-alkylated derivatives, by treating the thiol/thione with an alkyl halide, would lock the molecule in the thiol form and provide a different set of chemical properties.

Systematic Exploration of Structure-Reactivity Relationships in this compound Analogues

A systematic study of the relationship between the structure of these analogues and their reactivity is fundamental to understanding their chemical behavior and for the rational design of new molecules with desired properties.

Influence of Substituent Electronic and Steric Properties on Reactivity

The introduction of electron-donating or electron-withdrawing groups onto the quinoline core can have a profound impact on the reactivity of the thiol group and the quinoline nitrogen.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the quinoline ring would be expected to increase the acidity of the thiol group by stabilizing the resulting thiolate anion. Conversely, electron-donating groups (e.g., -OCH₃, if introduced) would decrease its acidity. These electronic perturbations would also influence the nucleophilicity of the thiol and the basicity of the quinoline nitrogen.

Steric Effects: The steric hindrance around the reactive centers will also play a critical role. For instance, the introduction of bulky substituents near the C2-thiol group could hinder its ability to act as a nucleophile or to coordinate to metal ions. Similarly, bulky groups at the C3 position could influence the conformation of the molecule and, consequently, its reactivity.

Table 3: Predicted Effects of Substituents on Reactivity

| Substituent at C5 | Electronic Effect | Predicted Effect on Thiol pKa | Predicted Effect on Thiol Nucleophilicity |

| -NO₂ | Electron-withdrawing | Decrease | Decrease |

| -Br | Electron-withdrawing (inductive), weak donating (resonance) | Decrease | Decrease |

| -H | Reference | - | - |

| -OCH₃ | Electron-donating | Increase | Increase |

Conformational Analysis of Derivatives and Their Impact on Chemical Behavior

The three-dimensional structure of the derivatives of this compound will have a significant bearing on their chemical behavior.

Planarity: The quinoline ring system is largely planar. However, the introduction of bulky substituents or the formation of certain derivatives could lead to distortions in this planarity. Computational modeling and, where possible, X-ray crystallographic studies of synthesized derivatives would provide valuable insights into their preferred conformations and how these conformations influence their reactivity, for example, by affecting the accessibility of the thiol group or the lone pair of electrons on the quinoline nitrogen.

Advanced Conceptual Applications in Materials Science and Molecular Recognition

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, is a key area where 6-Ethyl-3-methylquinoline-2-thiol could find application. The ability of this molecule to form ordered structures through non-covalent interactions is central to its potential in this field.

The thiol group (-SH) present in this compound is a well-established anchor for the self-assembly of molecules on noble metal surfaces, particularly gold. This process leads to the formation of highly ordered, crystalline-like monolayers known as self-assembled monolayers (SAMs). The driving force for the assembly of such molecules is the strong affinity between sulfur and gold, which forms a stable, semi-covalent bond.

The non-covalent interactions governing the self-assembly of this compound are primarily hydrogen bonding and π-π stacking. The quinoline (B57606) ring system, being an aromatic heterocycle, is capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent quinoline rings align, are crucial for the formation of a stable, densely packed monolayer. Research on substituted quinolines has demonstrated the prevalence of π-π interactions in their crystal structures, with centroid-centroid distances indicating significant stacking. For instance, studies on substituted 4-alkoxy-7-Cl-quinolines have revealed π–π interactions between the quinoline ring systems. researchgate.net

Furthermore, the thiol group can participate in hydrogen bonding, particularly in its tautomeric thione form (quinoline-2(1H)-thione). The N-H group in the thione tautomer can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonds would provide additional stability to the self-assembled structure. Gas-phase studies on similar aromatic cations have highlighted the importance of hydrogen bonding in directing molecular interactions. vcu.edu

| Interaction Type | Participating Groups | Significance in Self-Assembly |

| π-π Stacking | Quinoline Rings | Promotes ordered packing and stability of the monolayer. |

| Hydrogen Bonding | N-H (donor) and S (acceptor) in the thione tautomer | Enhances the stability and directionality of the assembly. |

| Van der Waals | Ethyl and Methyl Groups | Influence the intermolecular spacing and solubility. |

Potential Integration into Functional Materials

The electronic and structural properties of this compound make it a promising candidate for integration into functional materials, particularly in the fields of organic electronics and polymer science.

Quinoline derivatives have gained attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The quinoline moiety, being an electron-deficient system, can facilitate electron transport. When combined with electron-donating groups, donor-acceptor type molecules can be created, which are essential for many organic electronic devices. google.com

Conceptually, this compound could be utilized as a building block for organic semiconductors. The thiol group allows for strong coupling to metal electrodes, which is advantageous for charge injection and extraction in devices like organic field-effect transistors (OFETs). The extended π-system of the quinoline core provides a pathway for charge delocalization, a key requirement for semiconducting behavior. The ethyl and methyl groups can be used to tune the solubility and film-forming properties of the material, which are critical for device fabrication.

The incorporation of quinoline units into polymer backbones has been shown to yield materials with interesting optical and thermal properties. tandfonline.comacs.org this compound could be chemically modified to create a monomer suitable for polymerization. For example, the thiol group could be reacted to introduce a polymerizable group, or the quinoline ring could be functionalized to allow for its inclusion in a step-growth polymerization process.

Exploration as a Scaffold for Molecular Recognition Systems

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry and has been extensively used in the development of molecules for biological targeting and molecular recognition. frontiersin.orgresearchgate.netnih.gov This is due to its ability to participate in various non-covalent interactions and its relatively rigid structure, which provides a well-defined framework for the attachment of functional groups.

Conceptually, this compound could serve as a scaffold for the design of molecular recognition systems, such as chemosensors. The thiol group can act as a binding site for specific metal ions. For instance, quinoline-based thiazole (B1198619) derivatives have been shown to selectively detect ions like Fe³⁺, Fe²⁺, and Cu²⁺. nih.govacs.org Similarly, the quinoline-thiol scaffold could be designed to exhibit a change in its optical or electronic properties upon binding to a target analyte. The quinoline ring itself can act as a fluorophore, and its fluorescence could be quenched or enhanced upon analyte binding, forming the basis of a sensor. The ethyl and methyl groups can be further modified to fine-tune the selectivity and sensitivity of the recognition system.

The ability of substituted quinolines to act as noncovalent inhibitors and to modulate biological systems further underscores the potential of this scaffold in molecular recognition. nih.govnih.gov

Design of Ligands for Conceptual Binding to Specific Chemical Moieties

The unique structural and electronic properties of this compound make it an intriguing candidate for ligand design, tailored for selective binding to a variety of chemical species, particularly metal ions. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being the more stable. researchgate.net This tautomerism is a key feature that can be exploited in its role as a ligand.

The quinoline-2-thiol (B7765226) core offers multiple coordination sites. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol/thione group can act as a bidentate chelating ligand, forming stable complexes with a range of transition metals. nih.gov The presence of the soft sulfur donor makes it particularly suitable for binding to soft metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory.